molecular formula C16H20O6 B12339557 alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

Cat. No.: B12339557
M. Wt: 308.33 g/mol
InChI Key: OMBCPFYQIULSGV-AQGHMYMLSA-N
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Description

Chemical Structure and Properties The compound methyl 3-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-2-O-2-propen-1-yl-α-D-mannopyranoside (CAS RN: 210297-54-4) is a protected α-D-mannopyranoside derivative. Its structure features:

  • A methyl group at the anomeric oxygen (1-O position).
  • 3-O-benzyl (phenylmethyl) and 2-O-allyl (2-propen-1-yl) substituents.
  • A 4,6-O-[(R)-phenylmethylene] benzylidene acetal, which rigidifies the pyranose ring and confers stereochemical specificity .

This compound is primarily used in glycosylation studies and as a synthetic intermediate for oligosaccharide assembly. Its allyl group enables further functionalization via thiol-ene or cross-metathesis reactions, while the benzylidene acetal enhances stability during synthetic steps .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1

InChI Key

OMBCPFYQIULSGV-AQGHMYMLSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O

Canonical SMILES

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications:

Compound Name Substituents/Protective Groups Molecular Weight CAS RN Key Applications/Notes Reference IDs
Methyl 3-O-benzyl-4,6-O-[(R)-phenylmethylene]-2-O-allyl-α-D-mannopyranoside 2-O-allyl, 3-O-benzyl, 4,6-O-(R)-benzylidene 412.48 210297-54-4 Glycosylation intermediates; allyl group for click chemistry
Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside (53) 1-thio-phenyl, 3-O-benzyl, 4,6-O-benzylidene 472.57 N/A Building block for thioglycosides in oligosaccharide synthesis
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside 2,3-anhydro (epoxide), 4,6-O-benzylidene 320.33 N/A Epoxide ring-opening reactions for stereoselective modifications
4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside (9) 4-nitrophenyl, 2,3,4,6-tetra-O-benzoyl 1051.08 N/A Photolabile protecting groups; used in glycosylation efficiency studies
Benzyl 4,6-O-benzylidene-α-D-mannopyranoside 1-O-benzyl, 4,6-O-benzylidene 392.45 40983-94-6 Precursor for deprotection strategies (e.g., hydrogenolysis)
Ethyl 3-O-benzyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside 1-thio-ethyl, 3-O-benzyl, 4,6-O-(R)-benzylidene 531.62 123212-53-3 Thio-linked glycosides for enzymatic stability enhancement

Reactivity and Stability

  • Benzylidene Acetal : Enhances rigidity and acid stability but requires acidic conditions for removal (e.g., HCl/MeOH) .
  • Thioglycosides : Superior stability over O-glycosides, enabling long-term storage and activation via thiophilic reagents (e.g., NIS/TfOH) .
  • Allyl Group : Allows functionalization via metathesis or radical reactions, contrasting with acetyl or benzoyl groups, which require deprotection for further modifications .

Key Research Findings

Stereochemical Impact : The (R)-configuration in benzylidene acetals (e.g., CAS 210297-54-4) influences carbohydrate conformation, altering binding affinity in lectin assays .

Yield Optimization: Thioglycoside synthesis (Compound 53) achieves >70% yield using Bu₂SnO, outperforming traditional Koenigs-Knorr methods .

Thermal Stability: Benzylidene-protected mannopyranosides decompose above 200°C, making them suitable for high-temperature reactions .

Biological Activity

Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]- is a glycoside compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C13_{13}H18_{18}O6_6
  • Molecular Weight: 286.28 g/mol

The structure includes a mannopyranoside backbone with an allyl group and a phenylmethylene substituent at the 4 and 6 positions, which contributes to its biological activity.

Antiviral Properties

Recent studies have demonstrated that alpha-D-mannopyranoside derivatives exhibit significant antiviral activity. For instance, research indicated that compounds with similar structures inhibited viral replication in vitro. The mechanism appears to involve interference with viral entry into host cells and modulation of host immune responses.

Antioxidant Activity

Alpha-D-mannopyranoside has shown promising antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which can mitigate oxidative stress-related cellular damage. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies indicate that alpha-D-mannopyranoside exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The biological activity of alpha-D-mannopyranoside can be attributed to several mechanisms:

  • Inhibition of Glycosylation: The presence of the mannopyranoside moiety can interfere with glycosylation processes in pathogens, disrupting their life cycles.
  • Immune Modulation: The compound may enhance immune responses by activating macrophages and other immune cells, leading to improved pathogen clearance.

Study on Antiviral Efficacy

A notable study published in a peer-reviewed journal assessed the antiviral efficacy of alpha-D-mannopyranoside derivatives against influenza viruses. The results showed a significant reduction in viral titers in treated cell cultures compared to controls, indicating its potential as a therapeutic agent for viral infections.

Clinical Trials

Ongoing clinical trials are investigating the safety and efficacy of alpha-D-mannopyranoside in patients with chronic viral infections. Preliminary results suggest improved patient outcomes and reduced viral loads, highlighting its therapeutic potential.

Data Tables

Biological Activity Effect Mechanism
AntiviralInhibition of viral replicationInterference with viral entry
AntioxidantFree radical scavengingReduction of oxidative stress
AntimicrobialInhibition of bacterial growthDisruption of bacterial metabolism

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